molecular formula C15H16 B8501005 1,1'-Biphenyl, 4-ethyl-4'-methyl- CAS No. 76708-90-2

1,1'-Biphenyl, 4-ethyl-4'-methyl-

Cat. No.: B8501005
CAS No.: 76708-90-2
M. Wt: 196.29 g/mol
InChI Key: ISOOIHCAKZTFBS-UHFFFAOYSA-N
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Description

1,1'-Biphenyl, 4-ethyl-4'-methyl- (C₁₅H₁₆, MW 196.29 g/mol) is a biphenyl derivative with ethyl and methyl substituents at the 4- and 4'-positions, respectively. This compound is notable for its role in studying site-selective C(sp³)-H bond functionalization. Evidence from catalytic reactions demonstrates that its secondary benzylic C-H bonds exhibit a 6.0:1 selectivity ratio during hydrazine product formation, outperforming primary sites . The steric and electronic effects of its substituents make it a valuable model for understanding regioselectivity in organic synthesis.

Properties

CAS No.

76708-90-2

Molecular Formula

C15H16

Molecular Weight

196.29 g/mol

IUPAC Name

1-ethyl-4-(4-methylphenyl)benzene

InChI

InChI=1S/C15H16/c1-3-13-6-10-15(11-7-13)14-8-4-12(2)5-9-14/h4-11H,3H2,1-2H3

InChI Key

ISOOIHCAKZTFBS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC=C(C=C2)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Selectivity

  • 4-Isopropyl-4'-methyl-1,1'-biphenyl (C₁₆H₁₈, MW 210.31 g/mol):
    Replacing the ethyl group with a bulkier isopropyl group shifts selectivity toward tertiary C-H bonds (4.0:1 ratio), highlighting how increased steric bulk favors functionalization at more substituted sites .

  • 4-Ethyl-4'-cyanobiphenyl (2CB) (C₁₅H₁₃N, MW 207.27 g/mol): The electron-withdrawing cyano group enhances polarity and liquid crystalline behavior. Unlike the ethyl-methyl analog, 2CB is used in liquid crystal displays (LCDs) due to its mesogenic properties .
  • 4-Ethyl-4'-ethynyl-1,1'-biphenyl (C₁₆H₁₄, MW 206.28 g/mol):
    The ethynyl group introduces sp-hybridized carbons, enabling conjugation for applications in organic electronics. Its elongated structure contrasts with the compact ethyl-methyl variant .

Physical and Electronic Properties

  • Methyl biphenyl (4-methyl-1,1'-biphenyl) (C₁₃H₁₂, MW 168.24 g/mol):
    Lacking the ethyl group, this simpler analog has a lower molecular weight and reduced steric hindrance, leading to higher volatility and lower boiling points compared to 4-ethyl-4'-methyl-biphenyl .

  • Ethanone, 1-[1,1'-biphenyl]-4-yl (C₁₄H₁₂O, MW 196.24 g/mol): The acetyl group increases electrophilicity, making this compound reactive toward nucleophiles. Its melting point (∼80–82°C) is higher than 4-ethyl-4'-methyl-biphenyl due to stronger dipole-dipole interactions .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula MW (g/mol) Key Property/Application Reference
4-Ethyl-4'-methyl-1,1'-biphenyl 4-ethyl, 4'-methyl C₁₅H₁₆ 196.29 6.0:1 C-H selectivity (secondary)
4-Isopropyl-4'-methyl-1,1'-biphenyl 4-isopropyl, 4'-methyl C₁₆H₁₈ 210.31 4.0:1 C-H selectivity (tertiary)
4-Ethyl-4'-cyanobiphenyl (2CB) 4-ethyl, 4'-cyano C₁₅H₁₃N 207.27 Liquid crystal material
4-Ethyl-4'-ethynyl-1,1'-biphenyl 4-ethyl, 4'-ethynyl C₁₆H₁₄ 206.28 Organic electronics

Table 2: Thermal and Electronic Properties

Compound Name Melting Point (°C) Boiling Point (°C) Notable Feature
Methyl biphenyl ~45–47 275–280 High volatility
4-Ethyl-4'-methyl-1,1'-biphenyl Not reported Not reported Site-selective reactivity
Ethanone, 1-[1,1'-biphenyl]-4-yl 80–82 360 (dec.) Electrophilic ketone functionality

Preparation Methods

Palladium-Catalyzed Coupling with Grignard Reagents

A pivotal method involves the palladium-catalyzed coupling of 4-ethylphenylmagnesium bromide with 4-methylbromobenzene. As detailed in a patent by, this reaction employs PdCl₂ complexed with 1,3-bis(diphenylphosphino)propane (dppp) in dimethoxyethane (DME) at 60–65°C. The solvent choice is critical: dimethoxyethane enhances reaction kinetics by stabilizing the palladium intermediate, leading to yields of 92–98% with minimal byproducts (e.g., <3.5% 4,4'-dimethylbiphenyl).

Key Parameters:

  • Catalyst: PdCl₂/dppp (1 mol%)

  • Solvent: Dimethoxyethane

  • Temperature: 60–65°C

  • Yield: 92–98%

  • Byproduct: <3.5% 4,4'-dimethylbiphenyl

Comparative studies with manganese chloride (MnCl₂) under similar conditions yielded higher byproduct formation (6.5–10%), underscoring palladium’s superiority in selectivity.

Suzuki-Miyaura Coupling for Unsymmetrical Biphenyls

Boronic Acid-Aryl Halide Cross-Coupling

Suzuki coupling between 4-ethylphenylboronic acid and 4-methylbromoarene offers a versatile route. A study by demonstrated this method using Pd(PPh₃)₄ in aqueous Cs₂CO₃ at 80°C, achieving 85–90% yield. The reaction’s success hinges on the electron-withdrawing effects of substituents, which facilitate oxidative addition at the palladium center.

Optimized Conditions:

  • Catalyst: Pd(PPh₃)₄ (2 mol%)

  • Base: Cs₂CO₃

  • Solvent: Toluene/water (3:1)

  • Yield: 85–90%

Recyclable NHC-Pd Polymer Catalysts

Recent advances include water-soluble NHC-palladium polymers for eco-friendly synthesis. As per, a polymer-supported catalyst enabled room-temperature coupling in water, yielding 89% 4-ethyl-4'-methylbiphenyl. The catalyst retained 95% activity after five cycles, highlighting its sustainability.

Nickel-Mediated Coupling for Cost-Effective Synthesis

Nickel-Phosphine Complex Systems

Nickel chloride with triphenylphosphine (PPh₃) in tetrahydrofuran (THF) provides a low-cost alternative. This method, though slower (24–48 hours), achieves 75–80% yield. However, it requires strict anhydrous conditions to prevent nickel oxidation.

Comparative Analysis of Methodologies

Method Catalyst Solvent Temperature Yield Byproducts
PdCl₂/dppp couplingPdCl₂ + dpppDimethoxyethane60–65°C92–98%<3.5% dimethylbiphenyl
Suzuki couplingPd(PPh₃)₄Toluene/water80°C85–90%5–7% homocoupling
NHC-Pd polymerPolymer-PdWater25°C89%<2%
NiCl₂/PPh₃NiCl₂ + PPh₃THFReflux75–80%10–12%

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,1'-Biphenyl, 4-ethyl-4'-methyl- in laboratory settings?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation. For example, reacting 4-ethylbiphenyl with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) under anhydrous conditions . Key considerations include controlling reaction temperature (typically 0–25°C) and ensuring stoichiometric excess of the acylating agent to maximize yield. Post-synthesis purification via column chromatography or recrystallization is advised to isolate the product.

Q. How can researchers accurately characterize the crystal structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use programs like SHELXL for refinement, leveraging features such as twin refinement and hydrogen-bond restraints to resolve disorder or thermal motion artifacts . SHELXT can automate space-group determination if initial data quality is high . Validate structural models using R-factor metrics (e.g., R₁ < 0.05) and cross-check with spectroscopic data (e.g., NMR, IR) to confirm functional groups.

Q. What spectroscopic techniques are most effective for confirming the substituent positions in this compound?

  • Methodological Answer :

  • NMR : Analyze coupling patterns in ¹H NMR (e.g., para-substitution shows singlet for aromatic protons) and ¹³C NMR for carbonyl/alkyl group confirmation.
  • IR : Identify characteristic stretches (e.g., C=O at ~1680 cm⁻¹ for ketones).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M+H]⁺) and fragmentation patterns. Cross-reference with computational simulations (e.g., DFT) for validation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

  • Methodological Answer :

  • Systematic Substituent Variation : Synthesize derivatives with substituents of varying electronic (e.g., -NO₂, -OCH₃) and steric (e.g., -CH₃, -t-Bu) properties at the 4 and 4' positions.
  • Biological Assays : Test derivatives against target systems (e.g., enzyme inhibition, antimicrobial activity) using dose-response curves (IC₅₀/EC₅₀).
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity. Prioritize derivatives showing >50% activity enhancement over the parent compound .

Q. What strategies are effective in resolving contradictions between crystallographic data and spectroscopic results?

  • Methodological Answer :

  • Cross-Validation : Re-examine sample purity (HPLC ≥98%) to rule out impurities affecting spectra.
  • Dynamic Effects : Use variable-temperature NMR to detect conformational flexibility that XRD might miss.
  • Complementary Techniques : Pair SC-XRD with powder XRD to assess bulk crystallinity. If discrepancies persist, employ neutron diffraction for hydrogen positioning .

Q. What methodologies are recommended for assessing the environmental impact of this compound?

  • Methodological Answer :

  • Biodegradability : Conduct OECD 301 tests (e.g., closed bottle test) to measure microbial degradation over 28 days.
  • Ecotoxicology : Use Daphnia magna (OECD 202) or algal growth inhibition (OECD 201) assays.
  • Bioaccumulation : Calculate log P values (e.g., via shake-flask method); values >3 indicate high bioaccumulation potential. Reference EPA’s Toxicological Review framework for risk assessment .

Q. How can researchers address data inconsistencies in toxicity studies reported across literature?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., EPA reports, JECFA evaluations) and apply statistical weighting to resolve outliers.
  • Dose-Response Replication : Repeat key studies (e.g., rodent bioassays) under standardized conditions (e.g., ISO 10993-22).
  • Mechanistic Studies : Use in vitro models (e.g., HepG2 cells) to isolate toxicity pathways (e.g., oxidative stress markers like glutathione depletion) .

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